4-bromo-2,3-difluoro-6-iodoaniline
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Overview
Description
4-bromo-2,3-difluoro-6-iodoaniline is an aromatic amine with the molecular formula C6H3BrF2IN. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-bromo-2,3-difluoro-6-iodoaniline can be synthesized through a multi-step process involving the halogenation of aniline derivatives. One common method involves the bromination of 2,3-difluoroaniline followed by iodination . The reaction conditions typically require the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,3-difluoro-6-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens makes it a suitable candidate for nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Palladium-Catalyzed Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, which are valuable intermediates in pharmaceutical and material science applications.
Scientific Research Applications
4-bromo-2,3-difluoro-6-iodoaniline has several applications in scientific research:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Material Science: Used in the development of functional materials, such as hole-transport materials for organic light-emitting diodes (OLEDs).
Radiopharmaceutical Development: The iodine substituent can be used for radiolabeling in diagnostic imaging techniques.
Mechanism of Action
The mechanism of action of 4-bromo-2,3-difluoro-6-iodoaniline in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing halogen substituents. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-iodoaniline: Similar in structure but lacks the fluorine substituents.
4-bromo-2,6-difluoroaniline: Similar but lacks the iodine substituent.
Uniqueness
Properties
CAS No. |
1589004-82-9 |
---|---|
Molecular Formula |
C6H3BrF2IN |
Molecular Weight |
333.9 |
Purity |
95 |
Origin of Product |
United States |
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